molecular formula C7H12F2O3 B13614940 2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid

2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid

Cat. No.: B13614940
M. Wt: 182.16 g/mol
InChI Key: WUKIRNRZOMUFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid is an organic compound with the molecular formula C7H12F2O3 It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a carboxylic acid group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 3-hydroxy-3,4-dimethylpentanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One potential route is the catalytic hydrogenation of a fluorinated intermediate, followed by hydrolysis to yield the desired product. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,2-difluoro-3-oxo-3,4-dimethylpentanoic acid.

    Reduction: Formation of 2,2-difluoro-3-hydroxy-3,4-dimethylpentanol.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-3-hydroxy-4-methylpentanoic acid
  • 3,3-Difluoro-2,2-dimethylpropanoic acid
  • 2-Hydroxy-3,3-dimethylpentanoic acid

Uniqueness

2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of two fluorine atoms enhances its stability and reactivity compared to similar compounds, making it a valuable intermediate in synthetic chemistry and a promising candidate for various applications in research and industry.

Properties

Molecular Formula

C7H12F2O3

Molecular Weight

182.16 g/mol

IUPAC Name

2,2-difluoro-3-hydroxy-3,4-dimethylpentanoic acid

InChI

InChI=1S/C7H12F2O3/c1-4(2)6(3,12)7(8,9)5(10)11/h4,12H,1-3H3,(H,10,11)

InChI Key

WUKIRNRZOMUFKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C(C(=O)O)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.